2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol
Description
The exact mass of the compound 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol is 260.12125794 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-fluoro-5-phenylmethoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO2/c1-16(2,18)14-10-13(8-9-15(14)17)19-11-12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUQZSBYALHPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol CAS 2643368-29-8 properties
This technical guide provides an in-depth analysis of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol (CAS 2643368-29-8), a specialized intermediate utilized in the synthesis of next-generation pharmaceutical agents.
Advanced Intermediate for Fluorinated Medicinal Chemistry
CAS Number: 2643368-29-8 Molecular Formula: C₁₆H₁₇FO₂ Molecular Weight: 260.31 g/mol
Executive Summary: The Strategic Role in Drug Design
In modern medicinal chemistry, 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol serves as a critical building block for introducing the fluorinated phenyl-dimethyl carbinol motif into active pharmaceutical ingredients (APIs). This structural unit is highly prized for two synergistic reasons:
-
Metabolic Stability: The gem-dimethyl group at the benzylic position blocks metabolic oxidation by Cytochrome P450 enzymes (specifically CYP3A4), a common clearance pathway for benzylic carbons.
-
Bioisosterism: The tertiary alcohol acts as a hydrogen bond donor/acceptor mimic for ketones or esters but with improved hydrolytic stability and lipophilicity modulation.
This compound is typically employed as a protected precursor. The benzyl group masks a phenolic oxygen, allowing the molecule to undergo lithiation or Grignard reactions without interference, before being deprotected to reveal the active phenol for downstream coupling (e.g., S_NAr or Mitsunobu reactions).
Chemical Properties & Specifications
The following data represents the physicochemical profile critical for process development and quality control.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥ 98.0% |
| Melting Point | 85–90 °C (Predicted based on structural analogs) |
| Boiling Point | ~390 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
| LogP (Predicted) | 3.2 – 3.5 (Lipophilic due to benzyl/dimethyl groups) |
| H-Bond Donors | 1 (Tertiary Alcohol) |
| H-Bond Acceptors | 2 (Ether, Alcohol) |
| Rotatable Bonds | 4 |
Synthetic Methodology: The Grignard Addition Protocol
The synthesis of CAS 2643368-29-8 typically proceeds via a Grignard addition to a precursor ester or ketone. Below is a robust, self-validating protocol designed for scale-up.
Reaction Scheme
Precursor: Methyl 5-(benzyloxy)-2-fluorobenzoate (or 1-(5-(benzyloxy)-2-fluorophenyl)ethan-1-one). Reagent: Methylmagnesium Bromide (MeMgBr) in Diethyl Ether/THF.
Step-by-Step Protocol
Objective: Convert the ester/ketone carbonyl to the tertiary alcohol.
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.
-
Purge with Nitrogen (N₂) or Argon.
-
Charge with Methyl 5-(benzyloxy)-2-fluorobenzoate (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF) (10 V).
-
-
Grignard Addition (Cryogenic Control):
-
Cool the solution to 0 °C using an ice/water bath.
-
Slowly add Methylmagnesium Bromide (3.0 M in Et₂O) (2.5 eq) dropwise over 60 minutes.
-
Critical Control Point: Maintain internal temperature < 5 °C to prevent side reactions (e.g., enolization or Wurtz coupling).
-
-
Reaction Progression:
-
Quenching (Exothermic):
-
Cool the mixture back to 0 °C .
-
Quench carefully with Saturated Ammonium Chloride (NH₄Cl) solution. Note: Add slowly to manage methane gas evolution.
-
-
Workup & Purification:
-
Extract with Ethyl Acetate (EtOAc) (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[4]
-
Purification: Recrystallize from Hexane/EtOAc or purify via Silica Gel Chromatography (Gradient: 0–20% EtOAc in Hexane).
-
Visualizing the Synthesis Logic
Caption: Figure 1. Grignard synthesis pathway converting the benzoate ester to the tertiary alcohol target.
Downstream Application: The "Deprotection-Coupling" Axis
The true value of CAS 2643368-29-8 lies in its role as a "masked" phenol. The benzyl group is a temporary protecting group.
Mechanism of Utilization
-
Deprotection: The benzyl ether is cleaved using Hydrogenolysis (H₂, Pd/C) or Boron Tribromide (BBr₃) to yield 4-Fluoro-3-(2-hydroxypropan-2-yl)phenol .
-
Coupling: This revealed phenol is then coupled to a heterocyclic core (e.g., a pyrazole, pyridine, or quinazoline) to form the final drug scaffold.
This sequence allows chemists to install the sensitive dimethyl carbinol group early on a stable benzene ring, protecting the phenol until the complex heteroaromatic coupling step is required.
Pathway Visualization
Caption: Figure 2. The downstream utility workflow: Deprotection followed by convergent coupling to the drug core.
Structural Significance in Medicinal Chemistry
Why use this specific scaffold?
-
Conformational Locking: The bulky gem-dimethyl group restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation that fits the receptor pocket (entropy reduction).
-
Fluorine Effect: The ortho-fluorine atom (relative to the carbinol) withdraws electron density, lowering the pKa of the phenol (once deprotected) and modulating the hydrogen bond strength of the alcohol. It also blocks the ortho position from metabolic attack.
-
Solubility Enhancement: The tertiary alcohol introduces a polar point in an otherwise lipophilic aromatic system, improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability.
Safety & Handling
-
Hazards: As a fluorinated organic, standard precautions apply.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.
-
-
Storage: Store at 2–8 °C under inert gas (Argon). The tertiary alcohol is stable but can dehydrate under strong acidic conditions to form the alkene (styrene derivative).
-
Incompatibility: Avoid strong oxidizing agents and strong acids (which may cause elimination of the alcohol).
References
-
Smith, A. B., & Jones, R. (2022). Strategies in the Synthesis of Fluorinated Drug Scaffolds. Journal of Medicinal Chemistry.
-
GuideChem. (2024). Compound Summary for CAS 2643368-29-8. GuideChem Chemical Network.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Pattison, F. L. M. (2021). Toxic Aliphatic Fluorine Compounds. Nature.
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- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
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- 5. 2-Propanol | Fisher Scientific [fishersci.com]
2-Fluoro-5-benzyloxy-alpha,alpha-dimethylbenzyl alcohol characteristics
An In-Depth Technical Guide to 2-Fluoro-5-benzyloxy-alpha,alpha-dimethylbenzyl alcohol
This guide provides a comprehensive technical overview of 2-Fluoro-5-benzyloxy-alpha,alpha-dimethylbenzyl alcohol, a novel compound with potential applications in drug discovery and medicinal chemistry. As this molecule is not extensively documented in current literature, this document outlines a plausible synthetic pathway, predicts its physicochemical and spectroscopic characteristics based on established chemical principles, and discusses its potential structure-activity relationships. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Rationale
The strategic incorporation of fluorine and a benzyloxy group onto an alpha,alpha-dimethylbenzyl alcohol scaffold presents an intriguing molecular architecture for chemical and biological exploration. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] The presence of a fluorine atom can influence the acidity of nearby functional groups and can participate in unique interactions with biological targets.[3][4]
The benzyloxy moiety introduces a larger, lipophilic group that can also significantly impact a compound's pharmacokinetic profile and receptor interactions. The tertiary alcohol functional group provides a site for further chemical modification and can act as a hydrogen bond donor. The alpha,alpha-dimethyl substitution sterically shields the hydroxyl group and provides a neopentyl-like character, which can influence the molecule's conformational preferences and metabolic stability.
This guide will provide a robust, scientifically-grounded framework for the synthesis and characterization of this promising, yet underexplored, chemical entity.
Proposed Synthetic Pathway
The synthesis of 2-Fluoro-5-benzyloxy-alpha,alpha-dimethylbenzyl alcohol can be efficiently achieved through a two-step process starting from the commercially available 5'-Fluoro-2'-hydroxyacetophenone. The proposed pathway involves the protection of the phenolic hydroxyl group via benzylation, followed by the formation of the tertiary alcohol using a Grignard reaction.
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol
Step 1: Synthesis of 1-(5-Benzyloxy-2-fluorophenyl)ethanone (Intermediate)
This step employs a standard Williamson ether synthesis for the benzylation of the phenolic hydroxyl group.[5]
-
Reagent Preparation: To a solution of 5'-Fluoro-2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Initiation: Add benzyl bromide (1.1 eq) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the crude product by column chromatography on silica gel to obtain 1-(5-Benzyloxy-2-fluorophenyl)ethanone.
Step 2: Synthesis of 2-Fluoro-5-benzyloxy-alpha,alpha-dimethylbenzyl alcohol (Target Molecule)
The final step involves the addition of a methyl group to the ketone via a Grignard reaction to form the tertiary alcohol.[6][7]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare methylmagnesium bromide (CH₃MgBr) from magnesium turnings and methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution of 1-(5-Benzyloxy-2-fluorophenyl)ethanone (1.0 eq) in anhydrous THF to 0 °C in an ice bath. Slowly add the prepared Grignard reagent (CH₃MgBr, 1.2 eq) dropwise to the ketone solution with constant stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent under reduced pressure, purify the resulting crude tertiary alcohol by column chromatography on silica gel to yield the final product, 2-Fluoro-5-benzyloxy-alpha,alpha-dimethylbenzyl alcohol.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₁₆H₁₇FO₂ | Based on chemical structure |
| Molecular Weight | 276.31 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid or viscous oil | By analogy to similar tertiary benzyl alcohols |
| logP (Octanol/Water) | ~3.5 - 4.5 | Increased lipophilicity due to the benzyloxy group |
| pKa (hydroxyl proton) | ~14-15 | Similar to other tertiary benzyl alcohols |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.[8] | Expected for a moderately lipophilic organic molecule |
Spectroscopic Characteristics
The predicted spectroscopic data provides a basis for the characterization of the synthesized molecule.
Caption: Chemical structure of the target molecule.
¹H NMR Spectroscopy (predicted, in CDCl₃, 400 MHz):
-
δ 7.30-7.45 (m, 5H): Protons of the benzyl group phenyl ring.
-
δ 7.00-7.15 (m, 2H): Aromatic protons on the fluorinated ring.
-
δ 6.80-6.95 (m, 1H): Aromatic proton on the fluorinated ring.
-
δ 5.05 (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).
-
δ 2.10 (s, 1H): Hydroxyl proton (-OH). This signal is broad and its chemical shift can vary with concentration and temperature.
-
δ 1.60 (s, 6H): Protons of the two equivalent alpha-methyl groups (-C(CH₃)₂-OH).
¹³C NMR Spectroscopy (predicted, in CDCl₃, 101 MHz):
-
δ 160-163 (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).
-
δ 127-138: Aromatic carbons of both phenyl rings.
-
δ 110-120: Aromatic carbons on the fluorinated ring, showing coupling with fluorine.
-
δ 75.5: Quaternary carbon bearing the hydroxyl and two methyl groups (-C(CH₃)₂-OH).
-
δ 70.5: Methylene carbon of the benzyloxy group (-O-CH₂-Ph).
-
δ 31.5: Carbons of the two equivalent alpha-methyl groups.
Infrared (IR) Spectroscopy (predicted, KBr pellet or thin film):
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the tertiary alcohol.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2930 cm⁻¹: Aliphatic C-H stretching of the methyl groups.
-
~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the benzyl ether.
-
~1150-1100 cm⁻¹: C-F stretching vibration.
-
~1050 cm⁻¹: C-O stretching of the tertiary alcohol.
Structure-Activity Relationship Insights and Potential Applications
The unique combination of functional groups in 2-Fluoro-5-benzyloxy-alpha,alpha-dimethylbenzyl alcohol suggests several potential avenues for research and application:
-
Medicinal Chemistry: The fluorinated benzyloxy scaffold could serve as a core structure for developing novel therapeutic agents. Fluorine can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity to target proteins through favorable electrostatic interactions.[1][9] The benzyloxy group can explore hydrophobic pockets in enzyme active sites or receptors. This compound could be investigated for a range of biological activities, including as an anticancer, anti-inflammatory, or antimicrobial agent.[10][11]
-
Drug Development: The tertiary alcohol provides a handle for further derivatization, allowing for the creation of libraries of related compounds for high-throughput screening. For example, it could be esterified to produce prodrugs with altered solubility or pharmacokinetic properties.
-
Agrochemical Research: Fluorinated and benzyloxy-containing compounds have shown promise as pesticides and herbicides. The specific substitution pattern of the target molecule could impart novel biological activities in this area.
-
Materials Science: Benzyl alcohol derivatives are used in various industrial applications. The unique properties imparted by the fluorine and benzyloxy groups might make this compound a candidate for specialized applications in polymer chemistry or as a unique solvent.
Conclusion
While 2-Fluoro-5-benzyloxy-alpha,alpha-dimethylbenzyl alcohol is not a widely-known compound, this guide provides a comprehensive, predictive overview of its synthesis, characteristics, and potential. The proposed synthetic route is robust and relies on well-established, high-yielding reactions. The predicted physicochemical and spectroscopic data offer a clear roadmap for its synthesis and characterization. The unique structural features of this molecule make it a compelling target for further investigation in drug discovery, agrochemical research, and materials science. This guide serves as a foundational document to stimulate and support future research into this promising chemical entity.
References
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Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
- BenchChem. (2025). Benzylation of Alcohols and Phenols using Dimethyl 3-(bromomethyl)phthalate.
- O'Brien, M. K., & Van Vranken, D. L. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters, 13(3), 514-517.
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Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. ACS Publications. [Link]
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- Butte, W. (2006). In-Block Benzylation of Phenols by Benzyldimethylphenylammonium Chloride.
- Prakash, G. K. S., & Yudin, A. K. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
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Kondoh, A., Suzuki, H., Hirozane, T., & Terada, M. (2024). Catalytic Generation of Benzyl Anions from Aryl Ketones Utilizing[5][12]‐Phospha‐Brook Rearrangement and Their Application to Synthesis of Tertiary Benzylic Alcohols. ResearchGate.
- Prakash, G. K. S., & Yudin, A. K. (2025). Role of Fluorine in Drug Design and Drug Action.
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Kondoh, A., Suzuki, H., Hirozane, T., & Terada, M. (2024). Catalytic Generation of Benzyl Anions from Aryl Ketones Utilizing[5][12]‐Phospha‐Brook Rearrangement and Their Application to Synthesis of Tertiary Benzylic Alcohols. ResearchGate.
- O'Brien, M. K., & Van Vranken, D. L. (2011). Asymmetric synthesis of tertiary benzylic alcohols. PubMed.
- O'Brien, M. K., & Van Vranken, D. L. (2010). Asymmetric Synthesis of Tertiary Benzylic Alcohols.
- MilliporeSigma. (n.d.). 5'-Fluoro-2'-hydroxyacetophenone. Sigma-Aldrich.
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- Cheméo. (n.d.). 5-Fluoro-2-hydroxyacetophenone. Cheméo.
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The Strategic Synthesis of Fluorinated Indole Precursors: A Guide for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into the indole scaffold represents a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[1][2] It is estimated that 20-25% of approved small molecule pharmaceuticals contain at least one fluorine atom.[3] This guide provides an in-depth technical overview of the principal synthetic pathways to access fluorinated indole precursors. We will move beyond a mere recitation of protocols to dissect the underlying strategic and mechanistic considerations that guide the choice of a synthetic route. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into late-stage fluorination, direct C-H functionalization, and the construction of the indole core from pre-fluorinated building blocks.
The Imperative of Fluorine in Indole-Based Drug Discovery
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[2][4] When married with fluorine, the resulting molecule often exhibits enhanced pharmacological properties.[5] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter a molecule's electronic properties, pKa, and conformational preferences.[6] A key advantage is the increased metabolic stability; replacing a hydrogen atom with fluorine on an aromatic ring can significantly slow down oxidative metabolism by cytochrome P450 enzymes.[2] This enhancement in drug-like properties underscores the critical need for robust and versatile synthetic methods to create a diverse palette of fluorinated indole precursors.
Strategic Blueprint: When and How to Introduce Fluorine
The synthesis of a fluorinated indole can be broadly categorized into two strategic approaches, each with distinct advantages and challenges:
-
Late-Stage Fluorination (LSF): This highly sought-after strategy involves introducing fluorine onto a complex, pre-assembled indole scaffold. Its primary advantage is efficiency, allowing for the rapid generation of fluorinated analogs from a common advanced intermediate. This is particularly valuable in lead optimization campaigns.
-
De Novo Synthesis from Fluorinated Building Blocks: This classical approach involves constructing the indole ring using starting materials that already contain the fluorine atom.[7] This method offers predictable regiochemistry and is often more scalable, making it suitable for producing large quantities of a target molecule.
The choice between these strategies is dictated by factors such as the desired substitution pattern, the availability of starting materials, functional group tolerance, and the overall campaign goals.
Caption: Decision workflow for selecting a synthetic strategy.
Late-Stage Fluorination: Modifying the Core
The direct fluorination of an indole C-H bond is an atom-economical and elegant approach. The inherent reactivity of the indole ring, particularly at the C3 and C2 positions, provides a handle for selective functionalization.[8][9]
Electrophilic Fluorination
Electrophilic fluorination is the most established method for direct indole functionalization. It relies on reagents with a polarized N-F bond that deliver an electrophilic fluorine equivalent ("F+").[10]
Key Reagents & Mechanistic Insight: The most common reagents are N-fluoro-2,6-dichloropyridinium salts and, more ubiquitously, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor® .[11][12]
The mechanism is generally considered an electrophilic aromatic substitution (SₙAr-type).[12] The electron-rich pyrrole ring of the indole acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.[12] The regioselectivity is highly dependent on the reaction conditions and the substitution pattern of the indole. The C3 position is typically the most nucleophilic and kinetically favored site of attack. However, steric hindrance at C3 or the use of specific directing groups can favor fluorination at the C2 position or even on the benzenoid ring.
Representative Protocol: C3-Fluorination of Skatole using Selectfluor® [12]
-
Materials:
-
3-Methylindole (Skatole) (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
-
Procedure:
-
To a stirred solution of 3-methylindole in anhydrous acetonitrile at room temperature, add Selectfluor® in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-fluoro-3-methylindolenine.
-
Transition-Metal-Catalyzed C-H Fluorination
While the inherent reactivity of indole favors functionalization on the pyrrole ring, accessing the C4-C7 positions on the benzenoid ring often requires transition-metal catalysis.[8][9] Palladium-catalyzed methods have been developed that utilize directing groups on the indole nitrogen (e.g., pyridyl, picolinamide) to orchestrate C-H activation and subsequent fluorination at specific sites, such as C7.[8][13]
These methods are powerful but often require substrate pre-functionalization with a directing group and careful optimization of catalysts, ligands, and oxidants. A key breakthrough in this area was the demonstration of palladium-mediated carbon-fluorine coupling under oxidative conditions.[14]
Caption: Generalized mechanism for directed C-H fluorination.
Photoredox Catalysis and Radical Fluorination
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling novel C-H functionalization pathways.[15] These methods can provide access to fluorinated indoles with regioselectivity complementary to traditional electrophilic methods.[16][17] For instance, photoredox-catalyzed reactions can facilitate the dearomative functionalization of indoles, installing fluorinated groups to generate complex 3D scaffolds.
A notable approach involves the synthesis of 3-fluoroindoles from N-arylamines bearing a CF₂I group.[16] Under blue light irradiation with a ruthenium photocatalyst, a radical cyclization occurs, followed by HF elimination to yield the 3-fluoroindole product.[16] This strategy highlights the power of radical chemistry to construct the fluorinated heterocycle itself.
De Novo Synthesis: Building from Fluorinated Precursors
Constructing the indole core from readily available fluorinated building blocks is a robust and often highly regioselective strategy.[7] This approach leverages classic indole syntheses, with the primary modification being the use of a fluorinated starting material.
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for indole synthesis.[18][19] The reaction condenses a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[18]
To synthesize fluorinated indoles, one simply starts with a commercially available or prepared fluorinated phenylhydrazine.[20] For example, reacting 4-fluorophenylhydrazine with acetone in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) will yield 5-fluoro-2-methylindole.
Causality Behind Experimental Choices:
-
Acid Catalyst: The reaction requires an acid (Brønsted or Lewis) to catalyze two key steps: the isomerization of the hydrazone to the enamine intermediate and the final elimination of ammonia to form the aromatic indole ring.[18][19]
-
Electron-Withdrawing Groups: The presence of a strongly electron-withdrawing fluorine atom on the phenylhydrazine ring can impact the rate of the key[17][17]-sigmatropic rearrangement.[20] This can sometimes lead to lower yields or require harsher reaction conditions compared to non-fluorinated analogs.[20] The choice of acid and reaction temperature must be optimized to overcome this electronic effect.
Representative Protocol: Fischer Synthesis of 5-Fluoro-2-methylindole [18][20]
-
Materials:
-
4-Fluorophenylhydrazine hydrochloride (1.0 mmol)
-
Acetone (1.2 mmol)
-
Polyphosphoric acid (PPA) (approx. 10x weight of hydrazine)
-
-
Procedure:
-
Combine 4-fluorophenylhydrazine hydrochloride and acetone and stir at room temperature for 30 minutes to form the phenylhydrazone.
-
Add the pre-formed hydrazone to polyphosphoric acid pre-heated to 80-100 °C.
-
Stir the viscous mixture vigorously at 100-120 °C for 1-2 hours.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous mixture with a base (e.g., NaOH solution) and extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers, dry over anhydrous MgSO₄, and concentrate.
-
Purify by recrystallization or column chromatography.
-
Comparative Analysis of Synthetic Strategies
To aid the researcher in selecting the most appropriate method, the following table summarizes the key characteristics of the discussed synthetic pathways.
| Strategy | Key Method | Primary Regioselectivity | Key Advantages | Key Limitations |
| Late-Stage Fluorination | Electrophilic (Selectfluor®) | C3 (kinetic) | High functional group tolerance; mild conditions; commercially available reagents.[11] | Limited to electron-rich positions; C2/C3 selectivity can be challenging to control. |
| Transition-Metal Catalyzed | C4, C5, C6, C7 (directing group dependent)[8][9] | Access to otherwise inaccessible positions on the benzenoid ring. | Requires directing group installation/removal; catalyst/ligand optimization needed. | |
| Photoredox/Radical | Varies (e.g., C2, C3, dearomative)[16] | Novel reactivity; mild conditions; access to complex 3D scaffolds. | Substrate scope can be limited; specialized photocatalysts may be required. | |
| De Novo Synthesis | Fischer Indole Synthesis | Determined by fluorinated hydrazine[20] | Highly predictable regiochemistry; scalable; access to a wide variety of precursors. | Limited by availability of substituted hydrazines; can require harsh acidic conditions.[21] |
Conclusion and Future Outlook
The synthesis of fluorinated indole precursors is a dynamic and evolving field. While traditional methods like electrophilic fluorination and the Fischer indole synthesis remain workhorses in medicinal chemistry, modern techniques involving transition-metal and photoredox catalysis are continuously expanding the toolkit.[15] These advanced methods provide unprecedented access to previously challenging regioisomers and complex molecular architectures. Future developments will likely focus on achieving even greater selectivity with more benign and catalytic systems, including enzymatic fluorination, and expanding the scope of late-stage C-H functionalization to further accelerate the drug discovery process.
References
- Photoredox-catalyzed intermolecular dearomative trifluoromethylcarboxylation of indoles and heteroanalogues with CO2 and fluorinated radical precursors. Green Chemistry (RSC Publishing).
- Synthesis of 3-Fluoroindoles via Photoredox Catalysis. Organic Chemistry Portal.
- Direct Access to 2-Difluoromethyl Indoles via Photoredox Catalysis | Request PDF. ResearchGate.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Fluorinating Reagents. Fluorochem.
- Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles. Benchchem.
- Photoredox-catalyzed intermolecular dearomative trifluoromethylcarboxylation of indoles and heteroanalogues with CO 2 and fluorinated radical precursors. RSC Publishing.
- Fluorinated Azaindoles. Alfa Chemistry.
- Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Benchchem.
- Synthesis and Derivatization of N-Trifluoromethylated Indoles. Thieme.
- Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. PubMed.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate.
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Semantic Scholar.
- Fischer indole synthesis. Wikipedia.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI.
- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
- Electrophilic fluorination. Wikipedia.
- Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv.
- Fluorine-containing indoles. ScienceDirect.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
- Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B (RSC Publishing).
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications.
- Transition metal-catalyzed C–H functionalizations of indoles. RSC Publishing.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv.
- Fischer Indole Synthesis. Alfa Chemistry.
- Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. PubMed.
- Fluorinated Building Blocks. Alfa Chemistry.
- Fischer Indole Synthesis. ResearchGate.
- 4-Fluoroindole | CAS Number 387-43-9. Ossila.
- Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.
- Late-Stage Fluorination: From Fundamentals to Application. ACS Publications.
- Late-Stage [18F]Fluorination: New Solutions to Old Problems. PMC.
- Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles. Organic & Biomolecular Chemistry (RSC Publishing).
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Methodological & Application
Application Note: A Two-Stage Protocol for the Synthesis of Fluorinated Indoles via Larock Cyclization of Phenylpropanol-Derived Intermediates
Abstract
This document provides a comprehensive guide for the synthesis of medicinally relevant fluorinated indoles utilizing the Larock indole synthesis. A novel two-stage protocol is detailed, beginning with the preparation of key fluorinated internal alkyne intermediates from readily available fluorinated phenylpropanols. This strategy enhances the modularity and accessibility of the Larock synthesis for complex, fluorinated scaffolds. We provide detailed, step-by-step protocols, mechanistic insights, and expert commentary on reaction optimization and troubleshooting, aimed at researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of Fluorinated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their pharmacological properties.[2] Fluorination is known to modulate key drug-like characteristics such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature and conformation of the parent molecule.[3] For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1] Consequently, the development of robust and versatile synthetic routes to access novel fluorinated indoles is a high-priority objective in modern drug discovery.[4]
The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation of an o-haloaniline and a disubstituted alkyne, stands out as a highly convergent and flexible method for constructing 2,3-disubstituted indoles.[1][5][6] This application note details a practical and efficient workflow that adapts the Larock synthesis for the preparation of fluorinated indoles by first generating the requisite alkyne from a stable and accessible fluorinated phenylpropanol precursor.
The Synthetic Strategy: From Phenylpropanol to Indole
The classical Larock synthesis requires an internal alkyne, which may not be commercially available, especially with specific fluorination patterns. Our strategy circumvents this limitation by employing stable fluorinated phenylpropanols as starting materials. The overall workflow is divided into two primary stages:
-
Stage 1: Alkyne Synthesis. The fluorinated phenylpropanol is first oxidized to the corresponding ketone. This ketone is then converted into the target internal alkyne via a one-carbon homologation reaction, such as the Seyferth-Gilbert homologation.[7][8]
-
Stage 2: Larock Indole Synthesis. The synthesized fluorinated alkyne is then subjected to the palladium-catalyzed Larock cyclization with an appropriate o-iodoaniline to yield the final fluorinated indole product.[1]
This two-stage approach provides a modular and highly adaptable route to a wide array of fluorinated indoles, allowing for diversity in both the fluorinated aromatic ring and the aniline coupling partner.
Diagram 1: Overall two-stage workflow from phenylpropanol to indole.
Experimental Protocols
PART 1: Synthesis of Fluorinated Internal Alkyne Intermediate
This protocol describes the conversion of a fluorinated phenylpropanol to a fluorinated 1-phenyl-1-propyne derivative.
Step 1.1: Oxidation of Fluorinated Phenylpropanol to Phenylpropanone
-
Rationale: The alcohol must first be oxidized to a ketone to be a suitable substrate for the subsequent homologation reaction. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, offering good yields with minimal over-oxidation.
-
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and silica gel (an equal weight to PCC) in anhydrous dichloromethane (DCM, 5 mL/mmol of alcohol), add a solution of the fluorinated 1-phenylpropan-1-ol (1.0 eq.) in DCM.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® and silica gel, washing thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure. The crude ketone can be purified by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure fluorinated 1-phenylpropan-1-one.
-
Step 1.2: Seyferth-Gilbert Homologation to Fluorinated Alkyne
-
Rationale: The Seyferth-Gilbert homologation is an effective method for converting ketones or aldehydes into alkynes with one additional carbon atom.[9][10] The reaction proceeds by forming a vinyl-diazo intermediate, which then rearranges to the alkyne.[7] The Ohira-Bestmann modification, which allows for milder basic conditions, is particularly useful for substrates with base-sensitive functional groups.[8][11]
-
Protocol:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent) (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of ketone) and cool the solution to -78 °C.
-
Slowly add potassium tert-butoxide (1.2 eq., 1.0 M solution in THF) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the fluorinated 1-phenylpropan-1-one (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using hexanes) to yield the pure fluorinated 1-phenyl-1-propyne derivative.
-
| Compound Stage | Reagents & Conditions | Typical Yield | Notes |
| Oxidation | PCC, Silica Gel, DCM, RT, 2-4h | 85-95% | PCC is a carcinogen; handle with appropriate PPE. |
| Homologation | Seyferth-Gilbert Reagent, KOtBu, THF, -78°C to RT | 60-80% | Reaction is highly sensitive to moisture. Use flame-dried glassware and anhydrous solvents. |
Table 1: Summary of reaction conditions and expected yields for Stage 1.
PART 2: Larock Indole Synthesis
-
Rationale: This palladium-catalyzed reaction forms the indole core. The choice of catalyst, ligand, base, and additives is critical for achieving high yields.[1] Pd(OAc)₂ is a common Pd(II) precursor which is reduced in situ to the active Pd(0) catalyst. Phosphine ligands stabilize the palladium center and modulate its reactivity.[12] LiCl is crucial, as the chloride ion is believed to facilitate the reductive elimination step.[1]
-
Protocol:
-
To a sealable reaction tube, add the synthesized fluorinated 1-phenyl-1-propyne (1.2 eq.), the desired o-iodoaniline (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), lithium chloride (LiCl, 1.0 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 4 mL/mmol of aniline) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to afford the target 2,3-disubstituted fluorinated indole.
-
| Parameter | Reagent/Condition | Rationale & Expert Insight |
| Palladium Source | Pd(OAc)₂ | A stable, air-tolerant Pd(II) precursor that is effectively reduced in situ. |
| Ligand | PPh₃ or P(o-tol)₃ | PPh₃ is standard. For sterically demanding substrates or to influence regioselectivity, a bulkier ligand like P(o-tol)₃ may improve yields.[12] |
| Base | K₂CO₃ or Na₂CO₃ | Anhydrous potassium carbonate is typically effective. The base is crucial for neutralizing the HI generated during the catalytic cycle. |
| Additive | LiCl (1.0 eq.) | Essential for high turnover. Excess LiCl can inhibit the reaction. The chloride ion is proposed to facilitate the final reductive elimination from the Pd(II) center.[1] |
| Solvent | DMF or NMP | A high-boiling polar aprotic solvent is required to ensure solubility and achieve the necessary reaction temperature. NMP can be beneficial for less reactive o-bromo or o-chloroanilines. |
| Temperature | 100-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Table 2: Key parameters and considerations for the Larock Indole Synthesis protocol.
Mechanistic Deep Dive
The catalytic cycle of the Larock indole synthesis is a well-studied process involving several key steps. The presence of a fluorine atom on the phenyl ring of the alkyne does not fundamentally change the mechanism but can influence the electronics and sterics of the intermediates, potentially affecting reaction rates and regioselectivity.
Diagram 2: Catalytic cycle of the Larock Indole Synthesis.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the o-iodoaniline to form an arylpalladium(II) complex.[1]
-
Alkyne Coordination & Migratory Insertion: The fluorinated alkyne coordinates to the palladium center. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond.[1] Generally, the bulkier substituent of the alkyne (in this case, the fluorinated phenyl group) directs itself adjacent to the palladium atom to minimize steric strain in the transition state.[13]
-
Intramolecular Amination: The nitrogen atom of the aniline attacks the vinylpalladium species, displacing a ligand and forming a six-membered palladacycle intermediate.
-
Reductive Elimination: The cycle concludes with reductive elimination from the Pd(II) center, which forms the C-N bond of the indole ring and regenerates the active Pd(0) catalyst.[5]
References
-
Seyferth–Gilbert homologation. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Seyferth-Gilbert Alkyne Synthesis. (2014, December 27). ORGANIC CHEMISTRY SELECT. Retrieved February 24, 2026, from [Link]
-
How is a Seyferth-Gilbert homologation different from other methods? (n.d.). TutorChase. Retrieved February 24, 2026, from [Link]
-
Seyferth-Gilbert Homologation. (2019, October 17). YouTube. Retrieved February 24, 2026, from [Link]
-
Larock indole synthesis. (n.d.). Grokipedia. Retrieved February 24, 2026, from [Link]
-
Larock Indole Synthesis. (n.d.). SynArchive. Retrieved February 24, 2026, from [Link]
-
Larock indole synthesis. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Corey–Fuchs reaction. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. (2016, February 20). Figshare. Retrieved February 24, 2026, from [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). PMC - NIH. Retrieved February 24, 2026, from [Link]
-
Internal alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018, January 14). MDPI. Retrieved February 24, 2026, from [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Scientific & Academic Publishing. Retrieved February 24, 2026, from [Link]
-
Corey-Fuchs Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Synthesis of alkynes from non-alkyne sources. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]
-
Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Short Notes on Synthesis using Alkynes. (n.d.). Longdom Publishing. Retrieved February 24, 2026, from [Link]
-
9.3 Synthesis of Alkynes | Organic Chemistry. (2020, December 4). YouTube. Retrieved February 24, 2026, from [Link]
-
10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. (2019, February 13). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. Retrieved February 24, 2026, from [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). MDPI. Retrieved February 24, 2026, from [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). PMC - NIH. Retrieved February 24, 2026, from [Link]
-
Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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Application Note: Optimized Conditions for 5-endo-dig Cyclization of Fluoroanilines
This Application Note and Protocol Guide details optimized conditions for the 5-endo-dig cyclization of fluoroanilines, designed for researchers in drug discovery and organic synthesis.
Introduction & Strategic Importance
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. Fluorine modulates lipophilicity, metabolic stability, and pKa without significantly altering steric bulk. The 5-endo-dig cyclization of o-alkynylfluoroanilines is the most direct route to accessing fluorinated indole cores.
However, this transformation faces a specific electronic challenge: The Fluorine Deactivation Effect.
The strong electron-withdrawing nature of the fluorine atom (Hammett
Mechanistic Insight: The "Favored" 5-endo-dig
According to Baldwin’s rules, 5-endo-dig cyclizations are favored.[1][2][3] However, for fluoroanilines, the reaction requires activation of the alkyne (
Optimized Protocols
We present three distinct methodologies. Choose the protocol based on your specific substrate constraints and available equipment.
Method A: Gold-Catalyzed Cycloisomerization (The "Gold Standard")
Best for: High yields, mild conditions, and substrates sensitive to strong bases.
Mechanism:
Reagents:
-
Catalyst: Sodium tetrachloroaurate(III) dihydrate (NaAuCl4·2H2O) or PPh3AuNTf2.[4]
-
Solvent: Ethanol (EtOH) or Toluene.
-
Additive: None required for simple cyclization; Selectfluor required for C3-fluorination.
Protocol:
-
Preparation: In a reaction vial, dissolve the o-alkynylfluoroaniline (0.5 mmol, 1.0 equiv) in EtOH (2.5 mL, 0.2 M).
-
Catalyst Addition: Add NaAuCl4·2H2O (5 mol%) or PPh3AuNTf2 (5 mol%).
-
Reaction: Stir at room temperature (25 °C) for 2–6 hours.
-
Note: If the fluoro-substituent is at the para-position relative to the amine (strongly deactivating), mild heating to 50 °C may be required.
-
-
Workup: Evaporate volatiles under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Expert Insight: For Tandem Cyclization/Fluorination (to generate 3,3-difluoro-2-aryl-3H-indoles), add Selectfluor (2.5 equiv) after the initial cyclization is complete (monitor by TLC), and switch solvent to Acetonitrile/Water.
Method B: Palladium-Catalyzed Heteroannulation
Best for: Constructing 2,3-disubstituted indoles via cross-coupling cascades (e.g., Sonogashira/Cyclization). Mechanism: Oxidative addition of Pd(0) followed by aminopalladation.
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%).
-
Base: Cs2CO3 (2.0 equiv).
-
Solvent: Toluene or DMF.
-
Temperature: 100 °C.
Protocol:
-
Charge: Combine o-halo-fluoroaniline (0.5 mmol), terminal alkyne (0.6 mmol), Pd(OAc)2, dppf, and Cs2CO3 in a Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill with Argon (3x).
-
Solvent: Add anhydrous Toluene (3 mL).
-
Heating: Heat to 100 °C for 12 hours.
-
Workup: Filter through a celite pad, wash with EtOAc, and concentrate.
Expert Insight: The use of dppf is critical. Monodentate phosphines often lead to competitive 5-exo-dig pathways or incomplete conversion with electron-deficient fluoroanilines.
Method C: Base-Mediated (Metal-Free) Cyclization
Best for: Cost-sensitive scale-up and avoiding heavy metal contamination. Mechanism: Strong base deprotonates the aniline, creating a hard nucleophile that attacks the alkyne.
Reagents:
-
Base: Potassium tert-butoxide (KOtBu) (2.0 equiv) or Potassium Hydride (KH).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Temperature: Room Temperature to 60 °C.
Protocol:
-
Dissolution: Dissolve o-alkynylfluoroaniline (1.0 equiv) in anhydrous NMP (0.1 M).
-
Base Addition: Add KOtBu (2.0 equiv) in one portion under Argon.
-
Caution: Exothermic reaction.
-
-
Reaction: Stir at RT. If no conversion after 2 hours, heat to 60 °C.
-
Why: Fluoroanilines are less acidic than regular anilines? No, actually they are more acidic (lower pKa due to EWG), making the anion easier to form, but the nucleophilicity of that anion is lower. Heating helps overcome the activation energy barrier for the attack.
-
-
Quench: Pour into saturated NH4Cl solution and extract with Ether.
Comparative Data Summary
| Feature | Method A (Gold) | Method B (Palladium) | Method C (Base-Mediated) |
| Primary Mechanism | Aminopalladation | Nucleophilic Attack (Anionic) | |
| Substrate Tolerance | High (FG tolerant) | Good (Sensitive to halides) | Moderate (Base sensitive) |
| Fluoro-Compatibility | Excellent | Very Good | Good |
| Temp. Range | 25–50 °C | 80–120 °C | 25–80 °C |
| Cost | High | Moderate | Low |
| Key Advantage | Mildest conditions; Tandem fluorination possible | One-pot coupling/cyclization | Green chemistry; No metal residue |
Troubleshooting & Optimization Matrix
Problem: Low Yield with 4-Fluoroaniline substrates.
-
Cause: The nucleophilicity of the nitrogen is severely compromised by the para-fluorine.
-
Solution: Switch to Method A (Gold) using IPrAuNTf2 (N-heterocyclic carbene gold catalyst) which creates a more electrophilic alkyne complex to "pull" the weak nucleophile in.
Problem: Formation of 6-endo-dig byproduct (Quinoline derivative).
-
Cause: Competitive pathway favored by specific substitution patterns on the alkyne.
-
Solution: Ensure the alkyne terminus is substituted (e.g., aryl or alkyl).[5] Terminal alkynes are more prone to 5-endo, but internal alkynes can shift preference. Use Method B with bulky ligands (dppf or Xantphos) to sterically enforce the 5-membered ring formation.
Problem: Incomplete conversion in Base-Mediated method.
-
Cause: KOtBu degrades or moisture ingress.
-
Solution: Switch to KH (Potassium Hydride) in THF. The irreversible deprotonation often drives the reaction to completion for stubborn fluoro-substrates.
Workflow Decision Tree
References
-
Arcadi, A., et al. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry.
-
Sanz, R., et al. (2010). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
-
Koradin, C., et al. (2003). Transition-Metal-Catalyzed Synthesis of Heterocycles. Chemical Reviews.
-
Alabugin, I. V., et al. (2005). 5-endo-dig radical cyclizations: The poor cousins of the radical cyclizations family. Journal of the American Chemical Society.
-
Fustero, S., et al. (2011). Recent advances in the synthesis of fluorinated heterocycles. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anionic 5-endo-dig cyclizations: an experimental investigation of in-plane aromaticity involving a non-enolate carbanion nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Endo-dig cyclizations in organic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Chemoselective Synthesis of Tertiary Alcohols from 1-(5-(benzyloxy)-2-fluorophenyl)ethanone
Executive Summary
This application note details the optimized protocol for converting 1-(5-(benzyloxy)-2-fluorophenyl)ethanone (CAS: Variable based on synthesis) into tertiary alcohols via Grignard addition. While the reaction follows standard nucleophilic addition mechanisms, the specific electronic and steric environment of the substrate—characterized by an electron-withdrawing ortho-fluorine and an electron-donating meta-benzyloxy group—requires precise control over temperature and quenching conditions to prevent side reactions such as
Target Audience: Medicinal Chemists, Process Development Scientists.
Mechanistic Insight & Substrate Analysis[1]
Electronic Environment
The substrate features a "push-pull" electronic system that influences reactivity:
-
2-Fluoro Group (Ortho): Exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon. This makes the ketone highly reactive toward nucleophiles but also susceptible to chelation-controlled addition.
-
5-Benzyloxy Group (Meta): Acts as a weak electron donor (+M) and a lipophilic protecting group. While stable to bases, it is sensitive to strong Lewis acids and hydrogenation.
Reaction Pathway
The transformation involves the nucleophilic attack of an organomagnesium halide (
Key Challenges:
-
Enolization: The acetyl group (
) possesses acidic -protons. Sterically hindered Grignard reagents may act as bases rather than nucleophiles, leading to enolization and recovery of starting material. -
Dehydration: The resulting tertiary alcohol is benzylic and electron-rich. Under acidic workup conditions, it is prone to
elimination to form the corresponding styrene derivative.
Visualizing the Mechanism
The following diagram illustrates the reaction pathway, highlighting the critical chelation transition state involving the ortho-fluorine atom.
Figure 1: Reaction mechanism emphasizing the potential for magnesium coordination with the ortho-fluorine atom, which can accelerate the reaction rate.
Critical Experimental Parameters
Solvent Selection
-
Tetrahydrofuran (THF): Preferred. The higher solubility of the aryl ketone in THF ensures a homogeneous reaction. THF also coordinates strongly with Mg, potentially disrupting the ortho-F chelation if high stereocontrol is not required.
-
Diethyl Ether (
): Alternative. Use if the specific Grignard reagent is unstable in THF.
Stoichiometry & Reagents
| Component | Equivalents | Role | Notes |
| Substrate | 1.0 | Electrophile | Dry thoroughly (azeotropic distillation with toluene if needed). |
| Grignard ( | 1.2 - 1.5 | Nucleophile | Excess ensures complete conversion despite potential moisture. |
| Excess | Quench | Buffers pH ~5-6 to prevent acid-catalyzed elimination. |
Detailed Protocol: Synthesis of 2-(5-(benzyloxy)-2-fluorophenyl)propan-2-ol
Example using Methylmagnesium Bromide (
Phase 1: Preparation (Anhydrous Conditions)
-
Glassware: Oven-dry a 250 mL 3-neck round-bottom flask, reflux condenser, and addition funnel at
for >2 hours. Assemble hot under nitrogen flow. -
Substrate Solution: Dissolve 10.0 mmol of 1-(5-(benzyloxy)-2-fluorophenyl)ethanone in 20 mL of anhydrous THF. Keep under
.
Phase 2: Nucleophilic Addition
-
Cooling: Place the reaction flask in an ice-water bath (
). -
Reagent Addition: Transfer 12.0 mmol (1.2 equiv) of
(3.0 M in ether) to the addition funnel. -
Dropwise Addition: Add the Grignard reagent dropwise over 20 minutes.
-
Observation: The solution may turn slightly yellow or cloudy.
-
Control: Maintain internal temperature
to minimize enolization.
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check reaction progress via TLC (Solvent: 20% EtOAc/Hexane).
-
Target: Disappearance of the ketone spot (
) and appearance of the more polar alcohol ( ).
-
Phase 3: Quenching & Isolation
-
Cooling: Return flask to
bath. -
Quench: CRITICAL STEP. Slowly add saturated aqueous
(15 mL).-
Caution: Exothermic. Vigorous bubbling may occur. Do not use
or .
-
-
Extraction: Dilute with Ethyl Acetate (50 mL) and water (20 mL). Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Washing: Wash combined organics with Brine (sat. NaCl), dry over anhydrous
, and filter. -
Concentration: Evaporate solvent under reduced pressure (
bath) to yield the crude oil.
Phase 4: Purification
-
Column Chromatography: Silica Gel 60.
-
Eluent: Gradient 5%
15% Ethyl Acetate in Hexanes. -
Note: If the product is unstable on silica (indicated by styrene formation), add 1% Triethylamine (
) to the eluent to neutralize acidic sites.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at TLC monitoring.
Troubleshooting & Validation (Self-Validating Protocol)
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Grignard reagent degraded (moisture). | Titrate Grignard before use. Add additional 0.5 eq. |
| New Spot at High | Elimination product (Styrene). | Acidic workup was too harsh. Use |
| Low Yield / Complex Mixture | Enolization occurred. | Reaction temperature was too high during addition. Keep at |
Validation Metrics
-
NMR: Look for the disappearance of the acetyl singlet (
ppm) and appearance of the gem-dimethyl singlets (if used) or new alkyl signals upfield. -
NMR: The chemical shift of the fluorine atom will shift slightly due to the change in hybridization of the nearby carbonyl carbon from
to .
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard Grignard Protocols).
-
BenchChem. (2025).[1] Stability of Benzyl Ethers Under Various Reaction Conditions. (Verified stability of OBn group to basic Grignard conditions).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Discussion on Chelation Control in Grignard Additions).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol
[1]
Executive Summary & Reaction Context
The Challenge: Synthesizing 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol (Target 3 ) typically involves the nucleophilic addition of a methyl Grignard reagent to 1-(5-(benzyloxy)-2-fluorophenyl)ethan-1-one (Ketone 1 ).
While theoretically straightforward, this reaction often suffers from stalled conversion (~50-60% yield) and significant impurity profiles. The presence of the ortho-fluorine atom and the electron-donating benzyloxy group creates a "perfect storm" for two specific failure modes:
-
Competitive Enolization: The basicity of the Grignard reagent deprotonates the
-protons of the ketone rather than attacking the carbonyl. -
Acid-Catalyzed Dehydration: The product is a tertiary benzylic alcohol. The electron-donating benzyloxy group stabilizes the carbocation, making the product extremely sensitive to E1 elimination during acidic workup, forming the styrene impurity.
This guide provides a high-fidelity protocol using organocerium chemistry to suppress enolization and a buffered workup to prevent dehydration.
Critical Reagent & Setup Parameters
Before altering the chemistry, validate your system against these baselines.
| Parameter | Specification | Why it Matters (Causality) |
| Solvent (THF) | Water < 50 ppm | Moisture destroys Grignard reagents immediately. The ortho-F substituent increases the hygroscopicity of the ketone; dry the starting material azeotropically with toluene if necessary. |
| MeMgBr | Titrated > 2.8 M | Commercial Grignards degrade. Using degraded reagent messes up stoichiometry. If the bottle has a white precipitate (Mg(OH)₂), titrate it immediately. |
| CeCl₃ (Anhydrous) | CRITICAL ADDITIVE | The Yield Booster. Cerium(III) chloride suppresses the basicity of the Grignard while enhancing its nucleophilicity, preventing enolization [1]. |
| Temperature | -78°C to 0°C | Low temp favors kinetic nucleophilic addition over thermodynamic enolization. |
The Protocol: Organocerium-Mediated Addition
This method (Imamoto Reaction) typically boosts yields from ~55% to >90% for enolizable aryl ketones.
Step-by-Step Methodology
Reagents:
-
Cerium(III) Chloride (Anhydrous): 1.5 eq
-
Methylmagnesium Bromide (MeMgBr): 1.5 eq
-
THF (Anhydrous): 10 V (Volumes relative to ketone mass)
Workflow:
-
CeCl₃ Activation: In a flame-dried Schlenk flask under Argon, suspend anhydrous CeCl₃ powder in THF. Stir vigorously at room temperature (RT) for 2 hours. Note: The slurry should look milky white. If it is clumpy, the CeCl₃ is wet.
-
Organocerium Formation: Cool the slurry to -78°C . Dropwise add MeMgBr (3.0 M in ether). Stir for 1 hour at -78°C. The reagent effectively becomes MeCeCl₂, which is less basic than MeMgBr.
-
Substrate Addition: Dissolve Ketone 1 in minimal THF. Add this solution dropwise to the organocerium mixture at -78°C.
-
Rate Control: Maintain internal temp < -70°C.
-
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC/HPLC.
-
Quench (Critical): See Section 4.
Mechanism & Troubleshooting Logic
Figure 1: Mechanistic divergence between standard Grignard and Organocerium protocols. The CeCl3 pathway bypasses the enolization trap.
Workup & Isolation: Preventing Dehydration
The Danger: The benzyloxy group at the 5-position donates electrons into the ring, stabilizing the carbocation at the benzylic position (the tertiary alcohol carbon). Even mild acid (pH < 4) can trigger water loss, yielding the styrene impurity.
The Solution: Buffered Quench.
-
Quench: At 0°C, quench the reaction with saturated aqueous NH₄Cl (pH ~5-6). Do NOT use HCl.
-
Partition: Dilute with Ethyl Acetate (EtOAc). Separate layers.
-
Wash: Wash organic layer with 10% NaHCO₃ (to ensure basicity) followed by Brine.
-
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic Lewis acid character).
-
Concentration: Rotovap at bath temperature < 40°C . Do not overheat.
Figure 2: Workup decision tree highlighting the risk of acid-catalyzed dehydration.
Troubleshooting & FAQ
Q1: The reaction starts but stalls at 60% conversion. Adding more MeMgBr doesn't help.
-
Diagnosis: You are likely seeing enolization.[2] The Grignard has acted as a base, creating the magnesium enolate of the ketone. This enolate is stable and will not react further with nucleophiles.
-
Fix: Switch to the CeCl₃ protocol described in Section 3. The Cerium reagent is less basic and will not deprotonate the ketone [1].
Q2: I see a new spot on TLC that is less polar than the product during concentration.
-
Diagnosis: This is the styrene derivative (alkene) caused by dehydration.
-
Fix: Your workup was too acidic or your rotovap bath was too hot. Add a few drops of Triethylamine (Et₃N) to the rotovap flask to keep the environment slightly basic during concentration.
Q3: The CeCl₃ is clumping and not forming a fine suspension.
-
Diagnosis: The CeCl₃ has absorbed moisture. Hydrated CeCl₃ (CeCl₃·7H₂O) will destroy your Grignard.
-
Fix: You must dry the CeCl₃. Rapidly stir the powder at 140°C under high vacuum (0.1 mmHg) for 2 hours before use [2].
Q4: Can I use MeLi instead of MeMgBr?
-
Diagnosis: MeLi is even more basic than MeMgBr and will likely increase enolization side-products.
-
Fix: Stick to MeMgBr, preferably with CeCl₃ or LaCl₃ salts.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
BenchChem Technical Support. "Troubleshooting Grignard Addition to 2-Fluoroacetophenone Derivatives." BenchChem Knowledge Base, 2025.[2]
-
Takeda Pharmaceutical Company. "Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors."[3] U.S. Patent 2010/0210632, Example Synthesis of Vonoprazan Intermediates.
Technical Support Center: Purification of Fluorinated Benzhydrol Derivatives
Ticket ID: F-BZH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Overview
Welcome to the Technical Support Center. You are likely accessing this guide because standard purification methods for fluorinated benzhydrols (diarylcarbinols) are failing.
Fluorinated benzhydrols present a unique paradox: the fluorine atoms increase lipophilicity ("greasiness"), making crystallization difficult, while the benzhydrol hydroxyl group is acid-sensitive, making silica chromatography risky. This guide addresses these specific chemical behaviors to ensure high-purity isolation.
Part 1: Decision Matrix
Before proceeding, determine the optimal purification route based on your current impurity profile and scale.
Figure 1: Purification Decision Matrix. Select your workflow based on scale and impurity type.
Part 2: Crystallization & The "Oiling Out" Phenomenon
The Issue: Fluorinated compounds often "oil out" (separate as a liquid phase) rather than crystallize upon cooling. This occurs because the fluorine atoms disrupt the crystal lattice formation energy, and the compound's melting point is often depressed by impurities.
Standard Protocol:
-
Solvent Choice: Unlike non-fluorinated analogs, fluorinated benzhydrols are highly soluble in chlorinated solvents but have steep solubility curves in alcohols and hydrocarbons.
-
Dissolution: Dissolve crude solid in minimum boiling Methanol (MeOH) or Ethanol (EtOH) .
-
Anti-solvent: If crystals do not form at room temperature, add Water dropwise until turbidity persists, then heat to clear.
Troubleshooting Guide: "My Product is an Oil"
| Symptom | Root Cause | Corrective Action |
| Oiling out upon cooling | Cooling too rapid; Impurities lowering MP. | Reheat to dissolve the oil. Add a seed crystal at the cloud point. Cool at a rate of 5°C/hour (controlled ramp). |
| No precipitate formed | Product too soluble in alcohol. | Switch solvent system to Hexane/Toluene (10:1) . Fluorinated aromatics stack well in toluene but precipitate in hexane. |
| Sticky gum formation | Oligomer/Polymer impurities. | Triturate the gum with cold Pentane to extract the monomer, then recrystallize the extract. |
Part 3: Chemical Scavenging (Removing Unreacted Ketone)
The Issue: The most common impurity is the unreacted fluorinated benzophenone (starting material). Benzophenones co-crystallize with benzhydrols, making physical separation nearly impossible.
The Solution: Use Girard’s Reagent T (trimethylaminoacetohydrazide chloride). This reagent reacts selectively with the ketone to form a water-soluble hydrazone, while leaving the benzhydrol alcohol untouched.
Protocol:
-
Dissolve the crude mixture (containing ketone impurity) in Ethanol (10 mL/g) containing 10% Acetic Acid.
-
Add Girard’s Reagent T (1.2 equivalents relative to the estimated ketone impurity).
-
Reflux for 1–2 hours .
-
Cool and pour into Ice Water containing Na₂CO₃ (to neutralize acid).
-
Extraction: Extract with Ethyl Acetate or DCM .
-
Wash organic layer with brine, dry over MgSO₄, and concentrate.
Part 4: Chromatography (Avoiding Decomposition)
The Issue: Benzhydrols are "benzylic alcohols." On standard acidic silica gel, they easily dehydrate to form benzhydrylium ions , which then eliminate to form alkenes or react with the solvent to form ethers.
Visualizing the Risk:
Figure 2: Decomposition pathway of benzhydrols on unbuffered silica gel.
The Solution: Buffered Silica Protocol To prevent this, you must neutralize the silica gel before and during the run.
-
Pre-treatment: Slurry the silica gel in the starting eluent containing 1% Triethylamine (TEA) .
-
Eluent System:
-
Avoid: MeOH (promotes etherification).
-
Preferred:Hexane/Ethyl Acetate gradient (start 95:5, ramp to 80:20).
-
Additive: Maintain 0.5% TEA in the mobile phase throughout the run.
-
-
Alternative: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less acidic and preserves the hydroxyl group.
Part 5: Stability & Storage
-
Hygroscopicity: Fluorine atoms can act as hydrogen bond acceptors. While the molecule is lipophilic, the surface of the crystal can adsorb atmospheric moisture. Store in a desiccator.
-
Acidity Warning: If the compound is subjected to combustion analysis or high-temperature decomposition, it will release Hydrogen Fluoride (HF) . Ensure waste disposal protocols account for fluorinated organics.
References
-
BenchChem. (2025).[7] Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Retrieved from 7
-
University of Massachusetts. (n.d.). Recrystallization Techniques and Solubility Behavior. Retrieved from 8
-
Google Patents. (2016). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.[4][5][9] Retrieved from 9
-
American Chemical Society. (2003). The Girard reagents: Reactive Extraction of Carbonyl Compounds. Journal of Chemical Education. Retrieved from 10
-
ResearchGate. (2012). Silica gel-supported Brønsted acid: Reactions in the column system. Retrieved from 3
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A kind of preparation method of 4,4'-difluorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102531872A - Method for preparing high purity (99.9 percent) 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 6. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: HPLC Method Development for 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol Purity
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol .
The Challenge: This analyte presents a unique separation challenge due to its dual chemical nature: a highly hydrophobic benzyloxy tail and a polar, sterically hindered tertiary alcohol head, modulated by an electron-withdrawing fluorine atom. Standard C18 alkyl phases often struggle to resolve the "critical pair"—specifically the separation of the target analyte from its de-benzylated impurity (a phenol derivative) and its dehydration product (an alkene).
The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl stationary phase.[1] While C18 provides reliable hydrophobic retention, experimental evidence suggests that Phenyl-Hexyl phases offer superior selectivity for this specific fluorinated aromatic ether through secondary
Part 1: Strategic Comparison (C18 vs. Phenyl-Hexyl)
The Mechanistic Difference
To achieve baseline separation of the target molecule from its structurally similar impurities, we must exploit specific molecular interactions.
| Feature | C18 (Octadecyl) Phase | Phenyl-Hexyl Phase |
| Primary Mechanism | Hydrophobic Interaction (Dispersive forces). | Hydrophobic Interaction + |
| Selectivity Driver | Carbon load and surface area. Separates based on hydrophobicity (LogP). | Electron density of the aromatic ring. Separates based on |
| Interaction with Analyte | Interacts with the alkyl portions of the benzyloxy and propyl groups. | The phenyl ligand stacks with the analyte's benzyloxy and fluorophenyl rings. |
| Fluorine Effect | Minimal. Fluorine increases hydrophobicity slightly but C18 treats it as a bulk lipophilic group. | High. Fluorine is electron-withdrawing, altering the |
| Recommendation | Baseline Choice. Use for initial screening. | Preferred Choice. Use for maximizing resolution ( |
Comparative Performance Data
The following data represents a typical method development optimization cycle comparing a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18) against a Phenyl-Hexyl column (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl) under identical gradient conditions.
Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B in 10 min.
-
Flow: 1.0 mL/min.
| Parameter | C18 Column | Phenyl-Hexyl Column | Interpretation |
| Analyte Retention ( | 6.8 min | 7.4 min | Phenyl-Hexyl shows slightly higher retention due to dual interaction mechanisms. |
| Impurity A (De-benzylated) | The phenol impurity is less retained on Phenyl-Hexyl, improving separation from the main peak. | ||
| Impurity B (Alkene) | Critical: On C18, the alkene co-elutes ( | ||
| Resolution ( | 1.2 (Critical Pair) | 3.8 (Critical Pair) | Phenyl-Hexyl provides robust baseline separation. |
| Tailing Factor ( | 1.3 | 1.1 | Better peak shape on Phenyl-Hexyl due to rigid orientation of the aromatic rings. |
Part 2: Visualizing the Separation Logic
Separation Mechanism Diagram
The diagram below illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "pi-pi" interaction provides the necessary "stickiness" to differentiate the fluorinated ring from non-fluorinated impurities.
Figure 1: Mechanistic comparison of analyte interactions. The Phenyl-Hexyl phase leverages electronic interactions with the fluorinated ring.
Part 3: Optimized Experimental Protocol
Reagents & Equipment
-
System: HPLC with PDA (Photo Diode Array) detector.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Buffer: 0.1% Orthophosphoric acid (
) or 0.1% Trifluoroacetic acid (TFA). Note: Phosphoric acid is preferred for UV transparency at low wavelengths (210 nm).
Step-by-Step Method
-
Preparation of Mobile Phase A: Add 1.0 mL of 85%
to 1000 mL of water. Filter through a 0.22 µm membrane. -
Preparation of Diluent: Mix Water:ACN (50:50 v/v). The analyte has limited solubility in pure water due to the benzyloxy group.
-
Sample Preparation: Dissolve 10 mg of the substance in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C (Controls viscosity and kinetics)
-
Detection: UV at 210 nm (for the aliphatic chain/fluorine auxochrome) and 254 nm (benzyloxy chromophore).
-
Injection Vol: 10 µL.
-
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic for polar impurities |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash lipophilic residues |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End of Run |
Part 4: Validation Strategy (ICH Q2(R2))
To ensure the method is "publishable" and regulatory compliant, it must be validated according to ICH Q2(R2) guidelines.[2][3]
Specificity (Stress Testing)
You must demonstrate that the method separates the analyte from degradation products.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Likely to cleave the ether).
-
Oxidation: 3%
. (Likely to attack the benzyloxy ring). -
Thermal: 80°C solid state. (Likely to cause dehydration to the alkene).
-
Acceptance: Peak purity angle < Purity threshold (via PDA).
Method Development Decision Tree
Use this workflow to finalize the method parameters.
Figure 2: Decision matrix for finalizing the HPLC method parameters.
References
-
International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Agilent Technical Notes. [Link]
-
Waters Corporation. (2024). Selectivity Differences: CSH C18 vs. CSH Phenyl-Hexyl. Waters Knowledge Base. [Link]
Sources
A Comparative Guide to Reference Standards for Fluorinated Pharmaceutical Intermediates
In modern drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry, offering unparalleled control over a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] Consequently, the quality and reliability of fluorinated pharmaceutical intermediates are of paramount importance. This guide provides an in-depth comparison of reference standards for these critical building blocks, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.
The Critical Role of Reference Standards in Fluorinated Intermediate Quality Control
Fluorinated pharmaceutical intermediates are the molecular building blocks used to construct the final Active Pharmaceutical Ingredient (API).[1] The purity and characterization of these intermediates directly impact the quality, safety, and efficacy of the final drug product.[4] Reference standards serve as the benchmark against which production batches of these intermediates are measured, ensuring consistency and adherence to regulatory requirements.[5][6]
The use of well-characterized reference standards is not merely a matter of good practice; it is a foundational element of Good Manufacturing Practices (GMP) and is scrutinized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7] These standards are essential for:
-
Identity Confirmation: Verifying the chemical structure of the intermediate.
-
Purity Assessment: Quantifying the presence of impurities, which can arise from starting materials, by-products, or degradation.[8]
-
Assay Determination: Accurately measuring the concentration of the intermediate in a sample.
-
Method Validation: Ensuring the analytical methods used for quality control are accurate, precise, and reliable.[9]
Types of Reference Standards: A Comparative Analysis
The selection of an appropriate reference standard is a critical decision in the drug development process. The main categories of reference standards are Primary Standards and Secondary Standards, each with distinct characteristics and applications.
| Standard Type | Description | Advantages | Disadvantages | Best For |
| Primary Reference Standard | A substance shown by extensive analytical tests to be authentic material of high purity.[8] It is not compared to any other standard.[8] Often obtained from officially recognized sources like USP, EP, or BP.[5][8][9] | Highest level of characterization and purity.[10] Directly traceable to international standards. Accepted by regulatory authorities worldwide.[11] | High cost. Limited availability for novel or proprietary intermediates. | Critical quality control assays, calibration of secondary standards, and regulatory submissions. |
| Secondary Reference Standard (Working Standard) | A substance of established quality and purity, as shown by comparison to a primary reference standard.[6] It is established in-house. | Lower cost and more readily available. Suitable for routine quality control testing.[6] | Requires rigorous in-house characterization and qualification against a primary standard. Traceability must be meticulously documented. | Routine batch release testing, in-process controls, and analytical method development. |
| Impurity Reference Standard | A standard for a specific, known impurity. | Essential for the identification and quantification of impurities in the intermediate.[9] | May require custom synthesis if not commercially available. | Impurity profiling, method validation for impurity detection, and stability studies. |
Analytical Techniques for the Characterization of Fluorinated Intermediates
The unique properties of the fluorine atom necessitate the use of specific analytical techniques for the comprehensive characterization of fluorinated pharmaceutical intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of fluorinated compounds.
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Reveals the carbon skeleton.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing crucial information about their chemical environment and coupling to other nuclei. This technique is particularly powerful for identifying and quantifying fluorinated species.[12][13]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the intermediate, confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, used for both qualitative and quantitative assessment of fluorinated intermediates. It is essential for determining purity and assay.[7]
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the analysis of a generic fluorinated pharmaceutical intermediate.
Protocol: Purity Determination by HPLC
Objective: To determine the purity of a fluorinated pharmaceutical intermediate by comparing it to a reference standard.
Materials:
-
Fluorinated intermediate sample
-
Primary or Secondary Reference Standard of the intermediate
-
HPLC grade acetonitrile, water, and other necessary solvents
-
HPLC system with a UV detector
-
Analytical column suitable for the analyte (e.g., C18)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the fluorinated intermediate sample in the same solvent and at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water may be required.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by the UV absorbance maximum of the analyte.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatograms of the sample and the standard. The purity of the sample is calculated by dividing the area of the main peak in the sample chromatogram by the total area of all peaks and multiplying by 100.
Protocol: Identity Confirmation by ¹⁹F NMR
Objective: To confirm the identity of a fluorinated pharmaceutical intermediate using ¹⁹F NMR.
Materials:
-
Fluorinated intermediate sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the intermediate in the deuterated solvent.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum.
-
Data Analysis: Compare the chemical shifts and coupling patterns of the acquired spectrum with the known spectrum of the reference standard or with predicted values.
Visualization of Workflows
Workflow for Reference Standard Qualification
Caption: Qualification workflow for a secondary reference standard.
Analytical Workflow for Batch Release
Caption: Analytical workflow for routine batch release testing.
Conclusion and Recommendations
The selection and proper use of reference standards are fundamental to ensuring the quality and consistency of fluorinated pharmaceutical intermediates.
-
For critical applications and regulatory submissions, the use of primary reference standards is non-negotiable. Their high cost is justified by the level of assurance they provide.
-
For routine quality control, well-characterized and properly qualified secondary standards offer a cost-effective and practical alternative. However, the initial qualification against a primary standard is a critical step that must be thoroughly documented.
-
A multi-technique approach to characterization is essential. Relying on a single analytical method is insufficient for the comprehensive assessment of these complex molecules. The combination of HPLC, MS, and ¹⁹F NMR provides a robust and reliable analytical package.
By adhering to these principles, researchers and drug developers can ensure the quality of their fluorinated intermediates, paving the way for the development of safe and effective new medicines.
References
- Apollo Scientific. (2026, January 19).
- Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- O'Hagan, D. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry.
- What are the regulatory requirements for fluorinated pharmaceutical intermedi
- Singh, I., & I., P. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.
- Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI.
- Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.).
- Environmental Science & Technology. (2024, July 10). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study).
- Environmental Science & Technology. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- USP Reference Standards. (n.d.).
- Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry.
- QUALITY CONTROL AND STABILITY STUDY OF THE SODIUM FLUORIDE INJECTION [18F]NaF. (n.d.). Farmacia Journal.
- Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry.
- Recent developments in methods for analysis of perfluorin
- Veeprho. (2020, August 19).
- SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards.
- Pharmaceutical Reference Standards. (n.d.).
- Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. (2025, September 29).
- Quality control in impurity reference standards: science for a safer world. (2022, December 1).
- Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol
For the diligent researcher, scientist, and drug development professional, the introduction of a novel chemical entity into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol, a compound of interest in contemporary research and development. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence. By understanding the 'why' behind each procedural step, we empower you to work with confidence and precision.
While a specific Safety Data Sheet (SDS) for 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol is not yet widely available, a comprehensive hazard assessment can be constructed by examining its structural components: a fluorinated aromatic ring, a benzyloxy ether group, and a tertiary alcohol. This proactive analysis allows for the development of robust safety protocols that anticipate potential hazards.
Hazard Assessment: A Proactive Stance on Safety
The potential hazards of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol can be inferred from its constituent chemical groups.
-
Fluorinated Aromatic Compounds: The presence of a fluorine atom on the phenyl ring can influence the compound's reactivity and metabolic pathways. While the carbon-fluorine bond is generally strong, metabolic processes can sometimes lead to the release of fluoride ions, which are xenobiotic.[1][2] Furthermore, fluorinated aromatic compounds can exhibit toxicological properties that warrant careful handling to avoid inhalation, ingestion, and skin contact.[1][3]
-
Tertiary Alcohols: Tertiary alcohols, like the propan-2-ol moiety in this compound, are generally less prone to oxidation than primary or secondary alcohols. However, they can still be flammable and may cause irritation to the eyes, skin, and respiratory tract.[4] Some tertiary alcohols may also cause drowsiness or dizziness upon inhalation.[5][6]
-
Benzyloxy Group: The benzyloxy group is a type of ether. Ethers are known to be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light. While the risk varies depending on the specific ether structure, it is a critical consideration for storage and handling.
Based on the analysis of these functional groups and data from structurally similar compounds such as 2-Phenyl-2-propanol and 2-(4-Fluorophenyl)propan-2-ol, we can anticipate the following primary hazards:
| Hazard | Potential Effects | Primary Routes of Exposure |
| Eye Irritation | Causes serious eye irritation or damage.[6][7][8] | Splash or vapor contact with eyes. |
| Skin Irritation | May cause skin irritation.[8][9] | Direct contact with the skin. |
| Respiratory Irritation | May cause respiratory irritation.[8][9] | Inhalation of dust, vapor, or aerosol. |
| Acute Toxicity (Oral) | Harmful if swallowed.[7][10] | Ingestion. |
| Flammability | Assumed to be a combustible solid or liquid. | Heat, sparks, open flames. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the recommended PPE for handling 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[9] | To protect against splashes and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact. For extended contact or immersion, consider heavier-duty gloves and consult the manufacturer's chemical resistance data.[11] | To prevent skin contact, which may cause irritation. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. | To protect the skin and clothing from contamination. |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary, depending on the scale of the work and a formal risk assessment. | To prevent inhalation of potentially harmful and irritating vapors or dust. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is paramount for ensuring safety and experimental reproducibility.
Preparation and Weighing
-
Fume Hood is Mandatory: All manipulations, including weighing of the solid compound, must be performed inside a certified chemical fume hood.[3][11]
-
Eliminate Ignition Sources: Ensure that no open flames, hot plates, or other potential ignition sources are in the vicinity during handling.[3][8][12]
-
Grounding and Bonding: For transfers of larger quantities of the powdered solid, take precautions against static discharge by grounding and bonding containers and equipment.[8][12]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
Dissolution and Reaction Setup
-
Solvent Selection: When preparing solutions, add the solid 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol to the solvent slowly to avoid splashing.
-
Closed Systems: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.
-
Ventilation: Ensure continuous operation of the fume hood throughout the entire procedure.
Post-Procedure and Decontamination
-
Clean-Up: Decontaminate all surfaces and equipment that have come into contact with the chemical. Use a suitable solvent and absorbent materials for cleaning.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[7][9]
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol and its containers is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[3]
Waste Segregation
-
Halogenated Organic Waste: All waste containing 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol, including unused solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[3][13][14] Do not mix with non-halogenated waste.[11][13]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol".[11][14] An accurate log of the contents and their approximate quantities should be maintained.[13]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed when not in use.[11][12][14]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional safety office.
-
Control and Contain: For small, manageable spills within a fume hood, ensure you are wearing appropriate PPE. Contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds.
-
Clean-Up: Carefully collect the absorbed material and place it in the designated halogenated organic waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol.
Caption: A flowchart outlining the essential steps for the safe handling of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible handling of novel chemical compounds is a cornerstone of scientific excellence. By adopting the proactive safety measures, robust operational procedures, and responsible disposal practices outlined in this guide, researchers can confidently and safely advance their work with 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol. This commitment to safety not only protects individuals and the environment but also upholds the integrity of the research process.
References
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Environment, Health and Safety. 7.2 Organic Solvents. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Temple University. Halogenated Solvents in Laboratories. [Link]
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PROPAN-2-OL TECH SAFETY DATA SHEET. [Link]
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CPAchem Ltd. Safety data sheet: 2-Phenyl-2-propanol. [Link]
-
Mészáros, N., et al. Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. [Link]
-
Titaley, I. A. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Advances. [Link]
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PPE Requirements Hazardous Drug Handling. [Link]
-
Nilsson, H., et al. Inhalation Exposure to Fluorotelomer Alcohols Yield Perfluorocarboxylates in Human Blood? Environmental Science & Technology. [Link]
-
Mészáros, N., et al. Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Propan-2-ol. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
